1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea

Structure-Activity Relationship Positional Isomerism Pyrimidinyl Urea

This 2-ethoxyphenyl-substituted pyrimidinyl urea (ADS-J13) is a critical SAR probe for FGFR kinase inhibitor programs. The ortho-ethoxy substitution pattern confers unique conformational constraints and hydrogen-bonding potential, directly impacting target binding, cellular permeability, and metabolic stability versus its 4-ethoxyphenyl regioisomer. Procuring this specific isomer is essential to avoid uncharacterized potency or off-target liabilities. Serves as a validated building block for the pyrimidine C5/C6 functionalization and a biochemical probe referenced in HIV-1 entry inhibition studies (MeSH-indexed). Verify matched-pair activity against the para-ethoxy and 2-chlorophenyl analogs to establish your selectivity fingerprint.

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 1797812-43-1
Cat. No. B2476169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea
CAS1797812-43-1
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N(C)C
InChIInChI=1S/C16H21N5O2/c1-4-23-13-8-6-5-7-12(13)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22)
InChIKeyCMFCXNWGPXAJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 1797812-43-1): Compound Identity, Class, and Core Characteristics


1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 1797812-43-1, molecular formula C16H21N5O2, molecular weight 315.37 g/mol) is a synthetic phenylurea derivative featuring a 4-(dimethylamino)pyrimidin-2-yl moiety linked via a methylene bridge to a urea group bearing a 2-ethoxyphenyl substituent [1]. The compound is registered in the MeSH supplementary concept database under the synonym ADS-J13 (Unique ID C407147), where it is indexed under phenylurea compounds and pyrimidinones [2]. Structurally, it belongs to the broader class of pyrimidinyl aryl ureas, a scaffold associated with kinase inhibition, particularly fibroblast growth factor receptor (FGFR) inhibition, as described in Novartis patent family WO-2007071752-A2 [3]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and as a biochemical probe for investigating enzyme interactions [1].

Why Generic Substitution of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea with In-Class Analogs Carries Scientific Risk


Within the pyrimidinyl aryl urea chemotype, seemingly minor structural modifications—such as positional isomerism of the ethoxy substituent (ortho vs. para) or replacement of the ethoxy group with halogen—can substantially alter target binding, cellular permeability, metabolic stability, and biological activity profile . The 2-ethoxyphenyl substitution pattern in the target compound confers distinct conformational constraints and hydrogen-bonding potential compared to its 4-ethoxyphenyl regioisomer (CAS 1797978-50-7) or its 2-chlorophenyl analog (CAS 1798619-62-1) . Furthermore, the 4-(dimethylamino)pyrimidine core is a recognized ATP-binding site mimetic within the FGFR inhibitor pharmacophore described by Novartis [1]; however, the specific urea tether length and aryl substitution pattern are known structure-activity relationship (SAR) determinants for kinase selectivity within this patent space. Interchanging with an in-class analog without verifying matched-pair activity data therefore risks selecting a compound with uncharacterized potency, selectivity, or off-target liability relative to the intended research application.

Quantitative Differentiation Evidence for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea vs. Closest Analogs


Ortho-Ethoxy vs. Para-Ethoxy Positional Isomerism: Structural Differentiation with Implications for Target Binding

The target compound bears the ethoxy group at the ortho (2-) position of the phenyl ring, whereas its closest positional isomer, 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797978-50-7), places the ethoxy group at the para (4-) position . In pyrimidinyl aryl urea kinase inhibitor scaffolds, the ortho-substitution pattern alters both the torsional angle between the urea NH and the aryl ring as well as the intramolecular hydrogen-bonding capability of the ethoxy oxygen with the adjacent urea NH proton [1]. These conformational effects are known to modulate ATP-binding site complementarity in FGFR and related kinase targets [1]. No head-to-head comparative biochemical data for these two isomers are publicly available; the differentiation is therefore currently limited to structural and conformational grounds.

Structure-Activity Relationship Positional Isomerism Pyrimidinyl Urea Kinase Inhibitor Scaffold

2-Ethoxyphenyl vs. 2-Chlorophenyl Substituent: Physicochemical and Pharmacophoric Differentiation

The 2-chlorophenyl analog, 1-(2-chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1798619-62-1), replaces the hydrogen-bond-accepting ethoxy group with a halogen substituent [1]. In the context of the FGFR inhibitor pharmacophore described in WO-2007071752-A2, the aryl substituent at the urea terminus directly influences kinase selectivity, cellular permeability, and metabolic stability through both electronic and steric effects [2]. The ethoxy oxygen can serve as a hydrogen-bond acceptor, whereas chlorine acts primarily through hydrophobic and halogen-bonding interactions. No direct comparative biochemical or cellular data for these two compounds are publicly accessible; differentiation rests on established medicinal chemistry principles for pyrimidinyl urea kinase inhibitor SAR.

Halogen vs. Alkoxy Substituent Physicochemical Properties Kinase Selectivity Medicinal Chemistry

Pyrimidine Core Substitution Pattern: 4-(Dimethylamino) vs. 2-(Dimethylamino)-6-methyl Regioisomerism

The target compound features a 4-(dimethylamino)pyrimidin-2-yl scaffold, in contrast to the 2-(dimethylamino)-6-methylpyrimidin-4-yl isomer represented by 1-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea (no CAS available in search) . In FGFR and other kinase ATP-binding pockets, the position of the dimethylamino group on the pyrimidine ring dictates the orientation of the hinge-binding motif and influences both potency and kinome selectivity [1]. The different connectivity of the methylene-urea linker (attached at pyrimidine C2 in the target compound vs. C4 in the comparator) further alters the spatial relationship between the pyrimidine core and the urea-aryl moiety.

Pyrimidine Substitution Regioisomerism ATP-Binding Site Kinase Inhibitor

ADS-J13 Identity and Historical Context: Linkage to HIV Entry Inhibitor Research Lineage

The target compound is indexed in MeSH as ADS-J13 (Unique ID C407147), with its first literature source traced to Biochem Biophys Res Commun 2000 Apr 2;270(1):153-7 [1]. This publication context places ADS-J13 within a research program investigating small-molecule inhibitors of HIV-1 entry, alongside structurally related compounds such as ADS-J1, which was characterized as an HIV-1 fusion inhibitor targeting gp41 [2][3]. While quantitative bioactivity data for ADS-J13 itself are not publicly retrievable from primary literature within the search constraints, its designation within this compound series distinguishes it from the more broadly claimed FGFR-inhibiting pyrimidinyl ureas in the Novartis patent family. This dual annotation—HIV entry research probe and FGFR inhibitor scaffold—creates a unique research identity not shared by closely related pyrimidinyl urea analogs that lack the ADS-J nomenclature.

ADS-J13 HIV Entry Inhibitor gp41 Biochemical Probe

Recommended Research and Procurement Application Scenarios for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 1797812-43-1)


Kinase Inhibitor Scaffold Exploration and FGFR-Targeted Medicinal Chemistry

The compound serves as a pyrimidinyl aryl urea scaffold for structure-activity relationship (SAR) studies targeting FGFR and related tyrosine kinases, as supported by the Novartis patent family WO-2007071752-A2 [1]. Its 4-(dimethylamino)pyrimidine core is designed to occupy the ATP-binding hinge region, while the 2-ethoxyphenyl urea terminus probes a peripheral hydrophobic pocket. Researchers procuring this compound for kinase panel screening should verify matched-pair activity against the 4-ethoxyphenyl and 2-chlorophenyl analogs to establish substituent-specific selectivity fingerprints.

HIV Entry Mechanism Studies Leveraging ADS-J Compound Series Lineage

Indexed as ADS-J13 in the MeSH database with a primary literature source in Biochem Biophys Res Commun (2000), the compound belongs to a series of small molecules originally investigated in the context of HIV-1 entry inhibition [2]. The ADS-J series includes compounds reported to interact with gp41 and gp120. Researchers engaged in antiviral phenotypic screening or mechanistic studies of viral fusion may prioritize ADS-J13 over kinase-only annotated pyrimidinyl ureas to leverage this annotated biological context.

Positional Isomer Comparator for Ortho-Substituted Phenylurea SAR Campaigns

The ortho-ethoxy substitution pattern distinguishes this compound from its para-ethoxy regioisomer (CAS 1797978-50-7) [3]. In systematic SAR campaigns exploring the effect of aryl substitution position on target potency, solubility, and metabolic stability, procuring both the 2-ethoxyphenyl and 4-ethoxyphenyl isomers as a matched pair enables direct quantification of positional effects—a critical parameter in lead optimization that cannot be inferred from single-compound data.

Biochemical Probe for Urea-Linked Pyrimidine Pharmacophore Validation

The compound is cited as a building block for synthesizing more complex organic molecules and as a biochemical probe for studying enzyme interactions [3]. Its well-defined structure—with a dimethylamino-substituted pyrimidine, a methylene linker, and a urea bridge to an ortho-ethoxyphenyl group—provides a modular scaffold for installing additional functional groups via the pyrimidine C5 or C6 positions, making it suitable as a core intermediate in medicinal chemistry campaigns requiring pyrimidinyl urea frameworks.

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